molecular formula C24H20ClNO4 B214582 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

1-(4-chlorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Cat. No. B214582
M. Wt: 421.9 g/mol
InChI Key: NEQGGOQLVDMPDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-chlorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is a chemical compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has shown promising results in research studies.

Mechanism of Action

The mechanism of action of 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed that the compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that the compound may work by protecting neurons from damage and promoting their survival.
Biochemical and Physiological Effects:
1-(4-chlorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been found to have various biochemical and physiological effects. In cancer research, the compound has been found to inhibit the growth and proliferation of cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells. In neurodegenerative disease research, the compound has been found to protect neurons from damage and promote their survival.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its ability to inhibit the growth and proliferation of cancer cells. This makes it a promising compound for cancer research. Another advantage is its ability to protect neurons from damage, which makes it a potential candidate for the treatment of neurodegenerative diseases.
One of the limitations of using 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one in lab experiments is its limited solubility in water. This can make it difficult to administer the compound in experiments that require aqueous solutions. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in lab experiments.

Future Directions

There are several future directions for the study of 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one. One direction is to further investigate its potential applications in cancer research, particularly in combination with other compounds. Another direction is to explore its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease. Additionally, further research is needed to fully understand its mechanism of action and optimize its use in lab experiments.

Synthesis Methods

The synthesis of 1-(4-chlorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been achieved using various methods. One of the commonly used methods involves the reaction of 4-chlorobenzyl bromide with 3-methoxyphenylacetic acid in the presence of potassium carbonate and copper powder. The resulting product is then subjected to a series of reactions, including reduction and cyclization, to obtain the final compound.

Scientific Research Applications

1-(4-chlorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in scientific research. This compound has shown promising results in cancer research, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, due to its ability to protect neurons from damage.

properties

Product Name

1-(4-chlorobenzyl)-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one

Molecular Formula

C24H20ClNO4

Molecular Weight

421.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-hydroxy-3-[2-(3-methoxyphenyl)-2-oxoethyl]indol-2-one

InChI

InChI=1S/C24H20ClNO4/c1-30-19-6-4-5-17(13-19)22(27)14-24(29)20-7-2-3-8-21(20)26(23(24)28)15-16-9-11-18(25)12-10-16/h2-13,29H,14-15H2,1H3

InChI Key

NEQGGOQLVDMPDH-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)O

Canonical SMILES

COC1=CC=CC(=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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